molecular formula C17H23N5O3 B2742332 Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1993139-59-5

Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

Cat. No. B2742332
CAS RN: 1993139-59-5
M. Wt: 345.403
InChI Key: FOCANLQJJYBBBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is complex due to the presence of multiple functional groups. The InChI string for this compound is InChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23).


Physical And Chemical Properties Analysis

The molecular weight of this compound is 345.403. Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural characterization of related heterocyclic compounds. For example, research on the synthesis of diketopiperazines tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate and its structural determination through X-ray crystallography showcases the importance of these methods in developing new chemical entities with potential application in drug discovery and material science (Liu et al., 2012).

Material Science Applications

Derivatives of tert-butyl carbazole, such as benzothiazole-modified carbazole derivatives, have been investigated for their role in gel formation and as fluorescent sensory materials for the detection of volatile acid vapors. This demonstrates the compound's potential application in developing new materials for sensing technologies (Sun et al., 2015).

Organic Reactions and Mechanistic Studies

The reactivity of related ynamides in 1,3-dipolar cycloadditions, leading to pyrazole derivatives, highlights the compound's utility in organic synthesis, providing a pathway to synthesize complex heterocyclic structures that could be of interest in pharmaceutical research (González et al., 2013).

Antibacterial Activity

The design and synthesis of imidazo[1,2-a]pyrazin derivatives with evaluated antibacterial activity suggest a potential application of tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate in the development of new antimicrobial agents (Prasad, 2021).

Antitumor Activity

The structural analysis and antitumor activity investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound demonstrate the compound's relevance in medicinal chemistry and cancer research (Maftei et al., 2016).

Future Directions

While the search results do not provide specific future directions for Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate, similar compounds have been used in the synthesis of biologically active natural products and as kinase inhibitors for treating immunological and oncological conditions . This suggests potential future directions in medicinal chemistry and drug discovery.

properties

IUPAC Name

tert-butyl N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCANLQJJYBBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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